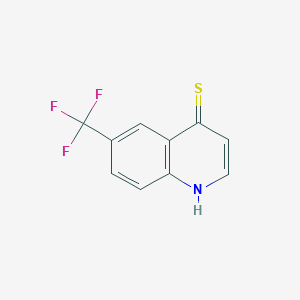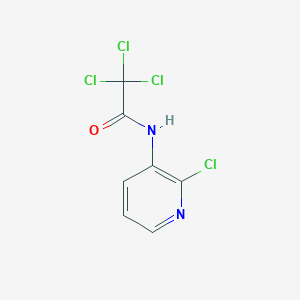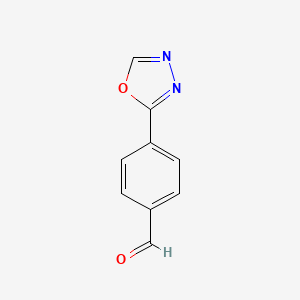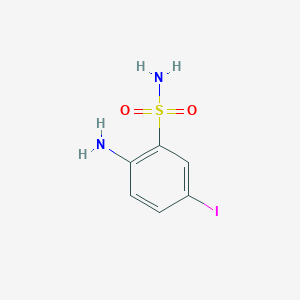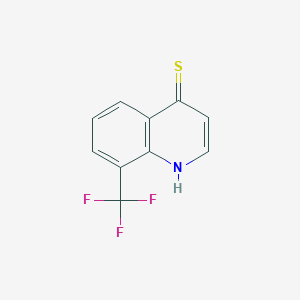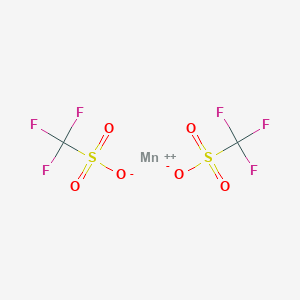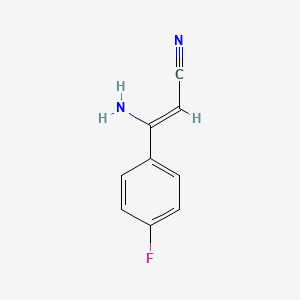
4-(trifluoromethyl)quinoline-8-carboxylic Acid
説明
“4-(trifluoromethyl)quinoline-8-carboxylic Acid” is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
In a study, the corrosion behavior of mild steel in the presence of a similar compound, 4-chloro,8-(trifluoromethyl)quinoline, was experimentally investigated . The compound was found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .Physical And Chemical Properties Analysis
This compound has a melting point of 210-215°C . It is a powder at room temperature . The compound is stable under normal conditions .科学的研究の応用
Antibacterial and Antifungal Activity
4-(Trifluoromethyl)quinoline-8-carboxylic Acid and its derivatives have been explored for their potential antimicrobial properties. Studies have synthesized various pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline. These compounds demonstrated notable antibacterial and antifungal activities, highlighting the potential of 4-(trifluoromethyl)quinoline-8-carboxylic Acid in developing new antimicrobial agents (Holla et al., 2006).
Chemical Functionalization and Synthesis
The compound has been utilized in the synthesis of novel chemical structures. Research demonstrates the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, including 4-(trifluoromethyl)quinoline. This process allows for regioselective preparation of various quinolinecarboxylic acids, showcasing the versatility of 4-(trifluoromethyl)quinoline-8-carboxylic Acid in synthetic chemistry (Schlosser & Marull, 2003).
Application in Metal Ion Extraction
The compound's derivatives have been applied in the field of metal ion extraction. Research involving the grafting of quinoline-2-carboxylic acids onto polymers has revealed the significant role of substituents in quinoline ring positions (including the 4- and 8-positions) in metal ion selectivity and extraction efficiency. Such findings are crucial for developing new materials for selective metal ion extraction and removal (Moberg et al., 1990).
作用機序
Target of Action
Similar compounds have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-tnap), tissue-specific human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) . These enzymes play crucial roles in various biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It’s suggested that the trifluoromethyl group in similar compounds can bind with protons during the cell penetrating process, leading to an increase in ph and destabilization of the cell membranes . This could potentially enhance the cell penetration ability of the peptides .
Biochemical Pathways
The inhibition of alkaline phosphatases like h-tnap, h-iap, and h-plap could potentially affect the phosphate metabolism pathway .
Result of Action
The compound’s potential to enhance cell penetration and inhibit alkaline phosphatases could lead to changes in cellular processes and functions.
Action Environment
Factors such as ph could potentially influence the compound’s action, given its suggested ability to bind with protons and alter ph levels .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(trifluoromethyl)quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-5-15-9-6(8)2-1-3-7(9)10(16)17/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOIOVSOLZOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)quinoline-8-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[4-(2-Thiophen-2-ylethynyl)phenyl]ethynyl]thiophene](/img/structure/B3042273.png)
![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)

